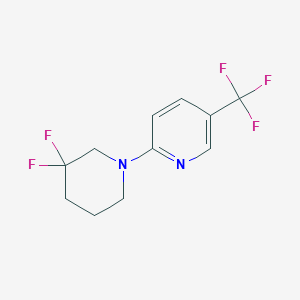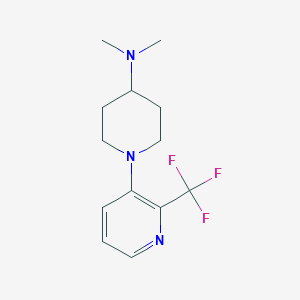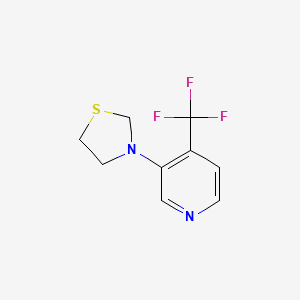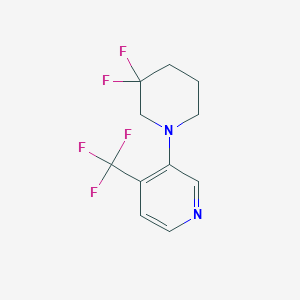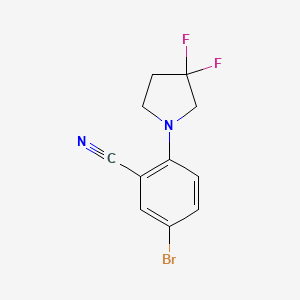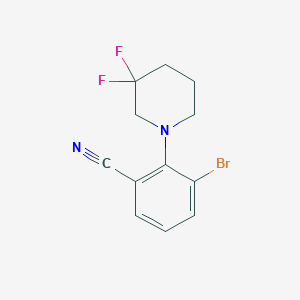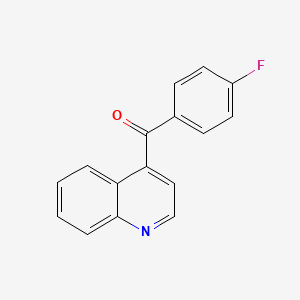
(4-Fluorophenyl)(quinolin-4-yl)methanone
概要
説明
(4-Fluorophenyl)(quinolin-4-yl)methanone is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(quinolin-4-yl)methanone typically involves the reaction of 4-fluoroaniline with benzoyl chloride under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) in a Friedel-Crafts acylation reaction . Another approach involves the cyclization of appropriate precursors under microwave irradiation, which offers a greener and more efficient synthesis route .
Industrial Production Methods: Industrial production methods for this compound often utilize solvent-free conditions and recyclable catalysts to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids are employed to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions: (4-Fluorophenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in DMSO.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 4-(4-Fluorobenzyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
(4-Fluorophenyl)(quinolin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
作用機序
The mechanism of action of (4-Fluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
類似化合物との比較
- 4-Fluoroquinoline
- 4-(4-Chlorobenzoyl)quinoline
- 4-(4-Methylbenzoyl)quinoline
Comparison: (4-Fluorophenyl)(quinolin-4-yl)methanone is unique due to the presence of the fluorine atom, which significantly enhances its biological activity compared to its non-fluorinated counterparts. The fluorine atom also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .
特性
IUPAC Name |
(4-fluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRYBENQPAMUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




